molecular formula C9H16O3 B3424374 Ethyl 2-hydroxycyclohexanecarboxylate CAS No. 3444-72-2

Ethyl 2-hydroxycyclohexanecarboxylate

Cat. No.: B3424374
CAS No.: 3444-72-2
M. Wt: 172.22 g/mol
InChI Key: WOGRTPJVNNCUKN-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxycyclohexanecarboxylate is an organic compound with the molecular formula C9H16O3. It is a colorless liquid at room temperature and has a sweet aroma. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals. It is also utilized in the fragrance industry due to its fruity scent .

Preparation Methods

Ethyl 2-hydroxycyclohexanecarboxylate can be synthesized through the esterification of cyclohexene and ethyl methacrylate in the presence of an acid catalyst. The reaction involves the following steps:

Chemical Reactions Analysis

Ethyl 2-hydroxycyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclohexanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form cyclohexanol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.

    Esterification: It can react with carboxylic acids to form esters in the presence of acid catalysts.

Scientific Research Applications

Ethyl 2-hydroxycyclohexanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions. The hydroxyl group and ester functional group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Ethyl 2-hydroxycyclohexanecarboxylate can be compared with similar compounds such as:

    Ethyl 2-hydroxycyclopentanecarboxylate: This compound has a similar structure but with a five-membered ring instead of a six-membered ring.

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.

    Ethyl 2-hydroxybenzoate: This compound has a benzene ring instead of a cyclohexane ring.

This compound is unique due to its specific ring structure and functional groups, which contribute to its distinct chemical properties and applications .

Properties

IUPAC Name

ethyl 2-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGRTPJVNNCUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955988
Record name Ethyl 2-hydroxycyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6149-52-6, 3444-72-2
Record name NSC193322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3444-72-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-hydroxycyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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